N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide
Brand Name:
Vulcanchem
CAS No.:
5699-64-9
VCID:
VC21272538
InChI:
InChI=1S/C14H15N3OS2/c1-2-19-14-17-16-13(20-14)15-12(18)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,15,16,18)
SMILES:
CCSC1=NN=C(S1)NC(=O)C2CC2C3=CC=CC=C3
Molecular Formula:
C14H15N3OS2
Molecular Weight:
305.4 g/mol
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide
CAS No.: 5699-64-9
Cat. No.: VC21272538
Molecular Formula: C14H15N3OS2
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5699-64-9 |
|---|---|
| Molecular Formula | C14H15N3OS2 |
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylcyclopropane-1-carboxamide |
| Standard InChI | InChI=1S/C14H15N3OS2/c1-2-19-14-17-16-13(20-14)15-12(18)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,15,16,18) |
| Standard InChI Key | VHYZQFNMTYVMAZ-UHFFFAOYSA-N |
| SMILES | CCSC1=NN=C(S1)NC(=O)C2CC2C3=CC=CC=C3 |
| Canonical SMILES | CCSC1=NN=C(S1)NC(=O)C2CC2C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator